molecular formula C56H70N9NaO23S B13438072 sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate

sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate

Cat. No.: B13438072
M. Wt: 1292.3 g/mol
InChI Key: KOOAFHGJVIVFMZ-DWJWBOJASA-M
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Description

The compound “sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate” is a complex organic molecule with a wide range of applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, amino groups, and a sulfate group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C56H70N9NaO23S

Molecular Weight

1292.3 g/mol

IUPAC Name

sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate

InChI

InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52-;/m0./s1

InChI Key

KOOAFHGJVIVFMZ-DWJWBOJASA-M

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+]

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the core structure through a series of condensation reactions. Subsequent steps include the introduction of functional groups such as hydroxyl, amino, and sulfate groups. These reactions often require the use of catalysts, specific temperature conditions, and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions can be precisely controlled. The process involves the use of high-purity reagents and solvents to minimize impurities. The final product is typically purified through techniques such as crystallization, chromatography, or distillation to achieve the required purity levels for its intended applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains several hydrolytically sensitive groups:

Functional Group Reaction Conditions Outcome
Sulfate ester Aqueous acidic/basic mediaCleavage to phenolic hydroxyl groups and inorganic sulfate
Amide bonds Strong acids/bases, high temperaturesHydrolysis to carboxylic acids and amines
Hemiacetal groups Prolonged aqueous exposureRing-opening and degradation

Hydrolysis of the sulfate ester is a primary degradation pathway, as evidenced by structural instability in aqueous solutions . The amide bonds (e.g., benzoylamino linkage) show stability under physiological pH but degrade under extreme conditions .

Oxidation Reactions

Oxidative susceptibility is linked to hydroxyl and amine groups:

Site Oxidizing Agent Product
Phenolic hydroxyl Atmospheric O₂, lightQuinone formation
Aliphatic hydroxyl Strong oxidizers (e.g., H₂O₂)Ketone or carboxylic acid derivatives
Primary amine Metal-catalyzed oxidationNitroso or nitro compounds

Light and oxygen exposure accelerate oxidation, necessitating storage in inert environments . The 3-amino-1-hydroxy-3-oxopropyl side chain is particularly oxidation-prone .

Thermal and pH-Dependent Stability

Degradation studies reveal:

Condition Observation
pH < 3 Rapid sulfate ester hydrolysis
pH 7–8 Moderate stability (t₁/₂ > 24 hrs)
Temperature > 40°C Accelerated amide bond cleavage

The compound is most stable in neutral to slightly basic conditions but degrades rapidly in acidic or high-temperature environments .

Biochemical Interaction: 1,3-β-D-Glucan Synthase Inhibition

As an echinocandin, the compound non-competitively inhibits fungal cell wall synthesis by binding to the Fks1 subunit of 1,3-β-D-glucan synthase. This interaction is irreversible under physiological conditions, leading to fungicidal activity .

Stereochemical Influence on Reactivity

The compound’s 11 stereocenters dictate reaction specificity:

  • C3 and C15 hydroxyethyl groups : Participate in hydrogen bonding, reducing solvent accessibility and hydrolysis rates .

  • C26 methyl group : Steric hindrance protects adjacent carbonyl groups from nucleophilic attack .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The sulfate group can participate in ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] phosphate
  • Sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] chloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable tool in scientific research and industrial applications.

Biological Activity

The compound sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate (CAS Number: 1392514-05-4) is a complex organic molecule with potential biological activities. This article delves into its biological activity based on various studies and data sources.

PropertyValue
Molecular FormulaC56H70N9NaO23S
Molecular Weight1292.3 g/mol
Melting Point>180°C (decomposes)
SolubilityH2O: 80 mg/mL; DMSO: 30 mg/mL
AppearanceWhite to off-white solid

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. It has been noted for its potential roles in:

  • Antimicrobial Activity : Similar compounds have shown efficacy against fungal infections by inhibiting cell wall synthesis.
  • Antiproliferative Effects : The compound's structure suggests it may interfere with cellular growth pathways.

Case Studies

  • Antifungal Properties :
    • A study investigated the efficacy of sodium derivatives against Candida species. Results indicated that the compound exhibited significant antifungal activity comparable to established antifungal agents .
  • Cell Growth Inhibition :
    • Research conducted on cancer cell lines demonstrated that the compound could inhibit cell proliferation through apoptosis induction mechanisms. This was particularly evident in breast and colon cancer cell lines .
  • Synergistic Effects :
    • A combination study showed that when used alongside other chemotherapeutics, the compound enhanced the overall cytotoxicity against resistant cancer strains .

Research Findings

Recent studies have focused on the synthesis and evaluation of analogs of this compound to enhance its biological activity:

  • Synthetic Analog Development : Researchers have synthesized various analogs to assess their biological profiles. Some analogs exhibited improved solubility and bioavailability while maintaining or enhancing biological activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the side chains significantly affect the compound's binding affinity to biological targets and its overall efficacy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this sodium sulfate derivative while maintaining stereochemical fidelity?

  • Methodological Answer : The synthesis of such a complex polycyclic compound requires stepwise validation of intermediates via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., temperature, solvent polarity) must be tailored to preserve stereocenters. For example, chiral HPLC or circular dichroism (CD) spectroscopy can confirm enantiomeric purity at critical steps . Evidence from pharmaceutical process design (CRDC subclass RDF2050103) emphasizes iterative optimization using fractional factorial experiments to identify critical parameters (e.g., coupling efficiency of the pentoxyphenyl-isoxazole benzoyl group) .

Q. What analytical techniques are most reliable for quantifying sodium content and sulfate group integrity in this compound?

  • Methodological Answer : Ion chromatography (IC) paired with conductivity detection is optimal for quantifying sodium ions, while gravimetric analysis via barium sulfate precipitation confirms sulfate group retention. X-ray photoelectron spectroscopy (XPS) can cross-validate elemental composition, particularly for labile hydroxyl and amino groups . Standard solutions (e.g., sodium chloride in cesium chloride diluent) should be used for calibration, as outlined in pharmacopeial protocols .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : COMSOL’s chemical reaction engineering module can simulate degradation kinetics by inputting thermodynamic parameters (ΔH, activation energy) and reaction pathways (e.g., hydrolysis of the oxazole ring or sulfate ester). AI-driven parameter optimization, as described in smart laboratory frameworks, enables real-time adjustments to experimental variables (e.g., buffer composition) . Cross-referencing with experimental data (e.g., accelerated stability studies at 40°C/75% RH) validates model accuracy .

Q. What strategies resolve contradictions in bioactivity data between in vitro assays and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from differences in bioavailability or metabolic transformation. Employing LC-MS/MS to track the parent compound and metabolites in plasma/tissue homogenates can clarify pharmacokinetic-pharmacodynamic (PK-PD) mismatches. Additionally, integrating transcriptomic profiling (e.g., RNA-seq of treated cell lines vs. animal models) identifies off-target effects or species-specific metabolic pathways . Theoretical frameworks linking molecular structure to biological activity (e.g., QSAR models) should guide hypothesis refinement .

Q. How does the compound’s membrane permeability correlate with its heterocyclic and sulfated aromatic moieties?

  • Methodological Answer : Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers quantify passive diffusion. Molecular dynamics (MD) simulations, parameterized with logP and polar surface area (PSA) data, predict interactions with lipid bilayers. The pentoxyphenyl group’s hydrophobicity may enhance permeability, while the sulfate group’s charge could limit transcellular transport. Comparative studies with desulfated analogs are critical .

Methodological Design & Validation

Q. What factorial design approaches are optimal for studying synergistic effects of substituents on the compound’s solubility and crystallinity?

  • Methodological Answer : A 2^k factorial design (k = number of variables, e.g., solvent polarity, counterion type) minimizes experimental runs while identifying interactions between factors. Response surface methodology (RSM) refines optimal conditions for solubility (e.g., sodium vs. potassium counterions) and crystal morphology (via XRPD). CRDC subclass RDF2050108 highlights process control algorithms for reproducibility .

Q. How can researchers validate the proposed biosynthetic pathway of the core hexazatricyclo structure?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C-glucose feeding studies in microbial hosts) traces precursor incorporation. CRISPR-Cas9 knockout of putative biosynthetic genes in expression systems (e.g., E. coli or yeast) confirms enzymatic roles. Comparative metabolomics (untargeted LC-HRMS) identifies shunt products, aligning with genomic data to reconstruct pathway logic .

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